Cerium tungsten oxide

説明

Cerium tungsten oxide is a material that has been used in various applications. It is often used in the form of an alloy for TIG and plasma welding due to its better ignition behavior .

Synthesis Analysis

Cerium-doped tungsten oxide nanostructures have been generated using a simple solvothermal method with cerium chloride salts and tungsten hexachloride as precursors . Another method involves the use of microwave irradiation without adding any surfactant .Chemical Reactions Analysis

Cerium (Ce)-doped tungsten oxide nanostructures have shown unique redox properties and structural defects, making them a desirable choice for selective hydrogenation reactions .Physical And Chemical Properties Analysis

Cerium tungsten oxide exhibits unique physical and chemical properties. For instance, it has been found that cerium-doped tungsten oxides exhibit higher optical contrasts and improved coloration efficiency compared to pure tungsten oxide .科学的研究の応用

Electrochromic Devices

Cerium-doped tungsten oxide nanostructures have been synthesized and used in the development of electrochromic devices . These devices have improved efficiency, contrast, and stability. The Ce-doped tungsten oxides exhibited higher optical contrasts and improved coloration efficiency compared to pure tungsten oxide nanowires .

Catalysts

Cerium oxide has been used as an auto-exhaust catalyst . Its high abundance and unique properties make it a technologically important material in various sectors .

Low-Temperature Water-Gas Shift (WGS) Reaction

Cerium oxide has been used in the low-temperature water-gas shift (WGS) reaction . This reaction is crucial in many industrial processes, including the production of hydrogen .

Oxygen Sensors

Cerium oxide has been used in the development of oxygen sensors . These sensors are crucial in various fields, including environmental monitoring and healthcare .

Fuel Cells

Cerium oxide has been used in fuel cells . Its unique properties, such as its high dielectric constant and high refractive index, make it an ideal material for use in fuel cells .

Glass-Polishing Materials

Cerium oxide is used as a glass-polishing material . It is used in its pure form or in a concentrated dose as a polishing powder for glasses as well as ophthalmic lenses or precision optics .

Biomedical Uses

Cerium oxide materials/nanomaterials have been utilized in numerous fields including biomedical uses . They have been explored for various applications, such as medicine, imaging, nanozymes, antioxidants, free radical scavengers, etc .

Environmental Chemistry

Cerium oxide has applications in environmental chemistry . Its unique properties and high abundance make it a valuable material in this field .

作用機序

Target of Action

Cerium tungsten oxide, also known as Cerium(III) tungstate, primarily targets nitrogen oxides (NOx) . The compound is used as a catalyst in the selective catalytic reduction (SCR) of NOx . The primary role of this target is to reduce the emission of harmful nitrogen oxides, which are major pollutants .

Mode of Action

The compound interacts with its targets through a redox cycle . The existence of Ce3+/Ce4+ redox electron pairs provides more surface adsorbed oxygen (Oα) and serves as a redox cycle . Positive interactions between Ce, W species, and Fe oxide in red mud occur, leading to the formation of an unsaturated chemical bond and promoting the activation of adsorbed NH3 species .

Biochemical Pathways

The Langmuir-Hinshelwood (L-H) routes and Eley-Rideal (E-R) routes occur in the low-temperature SCR reaction on the Cerium tungsten oxide surface . Key active intermediates species include NH4+ species on Brønsted acid sites, NH3 species on Lewis acid sites, bidentate nitrate, and bridging nitrate species .

Pharmacokinetics

A study on cerium oxide nanoparticles, which may share similar properties with cerium tungsten oxide, suggests that these nanoparticles exhibit unique pharmacokinetics .

Result of Action

The result of the action of Cerium tungsten oxide is the conversion of NOx . When activated red mud is reconfigured by cerium-tungsten oxide, the NOx conversion kept above 90% at 219-480℃ .

Action Environment

The action, efficacy, and stability of Cerium tungsten oxide can be influenced by environmental factors. For instance, the temperature range significantly affects the conversion rate of NOx . Furthermore, the presence of other elements, such as Fe in red mud, can enhance the compound’s action .

Safety and Hazards

将来の方向性

Cerium tungsten oxide has potential for future applications in various fields. For instance, it has been suggested that smart electrochromic devices based on current Ce-doped WOx nanomaterials could be further developed for future energy-related applications . Additionally, cerium-assembled tungsten oxide composite fibers have been suggested as adhesive-free electrodes for high-performance asymmetric supercapacitors .

特性

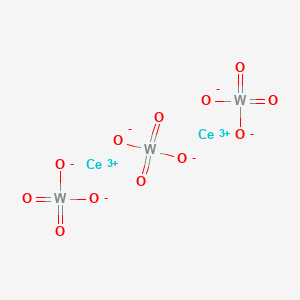

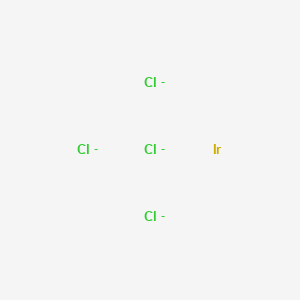

IUPAC Name |

cerium(3+);dioxido(dioxo)tungsten | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.12O.3W/q2*+3;;;;;;;6*-1;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXLQRHSAFOZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Ce+3].[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2O12W3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584115 | |

| Record name | Cerium(3+) dioxido(dioxo)tungsten (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1023.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium tungsten oxide | |

CAS RN |

12737-23-4 | |

| Record name | Cerium(3+) dioxido(dioxo)tungsten (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B3365805.png)

![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)

![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)